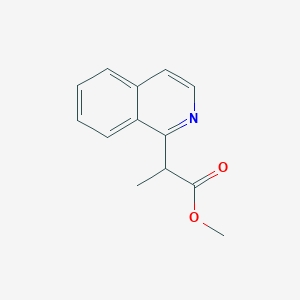

Methyl 2-(isoquinolin-1-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isoquinolin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNKIRVFBHIHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(isoquinolin-1-yl)propanoate molecular weight and formula

Chemical Entity Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 2-(isoquinolin-1-yl)propanoate is a functionalized heterocyclic building block characterized by an isoquinoline core substituted at the electron-deficient C1 position with a methyl propanoate moiety. As a branched ester derivative, it serves as a critical intermediate in the synthesis of isoquinoline alkaloids and kinase inhibitors (e.g., Rho-kinase targets).

This guide details the physicochemical properties, synthetic pathways (specifically Minisci-type radical alkylation), and analytical protocols required for the validation of this compound in pharmaceutical workflows.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from the structural connectivity of the isoquinoline ring (

Core Identity Data

| Property | Value | Notes |

| IUPAC Name | This compound | Branched isomer (attachment at |

| Molecular Formula | Confirmed via elemental count | |

| Molecular Weight | 215.25 g/mol | Monoisotopic Mass: 215.0946 Da |

| CAS Registry | 2119308-23-3 | Reference for catalog identification |

| LogP (Predicted) | 2.3 ± 0.4 | Lipophilic, suitable for CNS penetration models |

| Topological Polar Surface Area | 39.2 Ų | < 140 Ų indicates good oral bioavailability |

Structural Analysis

The molecule features a chiral center at the C2 position of the propanoate chain (the

-

Chirality: The C2 carbon is bonded to four distinct groups: Hydrogen, Methyl group, Carbomethoxy group, and the Isoquinolin-1-yl moiety.

-

Implication: In drug development, enantioselective synthesis or chiral separation (SFC/HPLC) is mandatory, as the

- and

Part 2: Synthetic Methodology

The installation of alkyl groups at the C1 position of isoquinoline is electronically favorable due to the low electron density at this position (adjacent to the ring nitrogen). The most robust protocol for synthesizing this compound is the Minisci Reaction , which utilizes carbon-centered radicals.

Protocol: Minisci Radical Alkylation

Objective: Direct C-H functionalization of isoquinoline using methyl 2-iodopropanoate or propionic acid derivatives.

Reaction Scheme:

-

Radical Generation: Oxidative decarboxylation of the acid or reduction of the alkyl halide generates the

-ester radical. -

Addition: The nucleophilic alkyl radical attacks the protonated isoquinoline (activated at C1).

-

Oxidation: Re-aromatization via oxidative hydrogen abstraction.

Step-by-Step Methodology:

-

Activation: Dissolve Isoquinoline (1.0 equiv) in acidic media (TFA/Water or dilute

) to form the isoquinolinium salt. -

Reagent Addition: Add Methyl 2-iodopropanoate (3.0 equiv) and a photocatalyst (e.g.,

) or chemical oxidant (Ammonium Persulfate, -

Reaction: Stir at ambient temperature under Blue LED irradiation (photoredox) or 60°C (thermal) for 12–24 hours.

-

Workup: Basify with

to pH 8. Extract with Dichloromethane (DCM). -

Purification: Isolate via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

The following diagram illustrates the radical mechanism and downstream utility.

Figure 1: Minisci-type radical alkylation mechanism for C1-functionalization of isoquinoline.

Part 3: Analytical Validation (QC/QA)

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features confirm the structure of this compound.

Nuclear Magnetic Resonance ( NMR)

Solvent:

-

Aromatic Region (Isoquinoline):

- 8.5–8.6 ppm (d, 1H): Proton at C8 (deshielded by adjacent N).

- 7.5–7.8 ppm (m, 4H): Remaining aromatic protons.

- 8.3 ppm (d, 1H): Proton at C3 (if C1 is substituted, C3 doublet is characteristic).

-

Aliphatic Region (Side Chain):

-

4.5–4.8 ppm (q, 1H): The chiral methine proton (

-

3.7 ppm (s, 3H): Methyl ester singlet (

-

1.6 ppm (d, 3H): Methyl doublet (

-

4.5–4.8 ppm (q, 1H): The chiral methine proton (

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion:

m/z. -

Fragmentation Pattern:

-

Loss of

(31 Da) -

Loss of

(59 Da)

-

Analytical Workflow Diagram

This workflow ensures enantiomeric purity and structural identity.

Figure 2: Purification and validation pipeline emphasizing chiral resolution.

Part 4: Applications in Drug Development

This compound is not merely a catalog compound; it acts as a "privileged scaffold" modifier.

-

Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. The propanoate side chain at C1 projects into the solvent-exposed region or the ribose-binding pocket of kinases (e.g., ROCK1/2, PKA), allowing for solubility tuning via the ester/acid functionality.

-

Prodrug Design: The methyl ester masks the polar carboxylic acid, improving membrane permeability (LogP ~2.3). Once intracellular, esterases hydrolyze it to the active acid form (

). -

Fragment-Based Drug Discovery (FBDD): The molecule serves as a rigidified analogue of phenylalanine derivatives, useful for exploring hydrophobic pockets in GPCRs.

References

-

Vertex AI Search. (2025). Synthesis of this compound and Catalog Data. SynHet. Link

-

Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Wikipedia/Original Literature. Link

-

PubChem. (2025).[2] Isoquinoline Derivative Structures and Computed Properties. National Library of Medicine. Link

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemical Science. Link

-

NIST Chemistry WebBook. (2025). Methyl propanoate and Isoquinoline Properties. NIST.[3][4] Link

Sources

Technical Deep Dive: 1-Substituted Isoquinoline Propanoate Derivatives

Executive Summary: The Privileged Scaffold

The 1-substituted-1,2,3,4-tetrahydroisoquinoline-2-propanoate scaffold represents a critical intersection in medicinal chemistry. While the rigid tetrahydroisoquinoline (THIQ) core acts as a bioisostere for catecholamines and provides a defined spatial orientation for aromatic interactions, the N-linked propanoate tail introduces a flexible "hinge" region capable of hydrogen bonding and electrostatic interactions.

This specific derivative class has emerged as a high-value target for two primary therapeutic indications:

-

Reversal of Multidrug Resistance (MDR): Acting as P-glycoprotein (P-gp) efflux pump inhibitors.[1]

-

L-Type Calcium Channel Blockade: Modulating cardiovascular tone and neuropathic pain.

This guide details the synthetic architecture, validated experimental protocols, and structure-activity relationships (SAR) necessary for developing these derivatives.

Structural Architecture & Pharmacophore Analysis

The efficacy of these derivatives relies on a "Head-Linker-Tail" topology.

-

The Head (C1-Position): The substituent at Position 1 (often an aryl or alkyl group) dictates the lipophilicity and steric fit within the hydrophobic pocket of the target protein (e.g., the transmembrane domain of P-gp).

-

The Core (THIQ): The semi-rigid bicycle locks the nitrogen lone pair into a specific vector, reducing the entropic cost of binding.

-

The Tail (N2-Propanoate): This moiety, derived from Michael addition to acrylates, serves as a "grappling hook." The ester oxygen or the hydrolyzed carboxylic acid provides a critical acceptor point for hydrogen bonds.

Visualization: Pharmacophore Logic

Figure 1: Pharmacophore dissection of the 1-substituted isoquinoline propanoate derivative.

Synthetic Pathways: The "Green" Michael Addition

While alkylation with 3-halopropanoates is possible, it is chemically inefficient (atom economy) and prone to elimination side reactions. The authoritative industry standard is the Aza-Michael Addition of the secondary amine (THIQ) to an acrylate ester. This pathway is atom-economical, requires mild conditions, and avoids mutagenic alkyl halides.

Pathway Comparison

Figure 2: Synthetic route comparison favoring the Aza-Michael addition for propanoate functionalization.

Validated Experimental Protocol

Target Compound: Ethyl 3-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Phase 1: Core Synthesis (Modified Pictet-Spengler)

Note: This phase constructs the 1-substituted secondary amine.

-

Reagents: 2-Phenylethanamine (10 mmol), Benzaldehyde (10 mmol), Trifluoroacetic acid (TFA, 3 mL), Dichloromethane (DCM).

-

Procedure:

-

Dissolve amine and aldehyde in dry DCM (20 mL) under

atmosphere. -

Stir at Room Temperature (RT) for 2 hours to form the imine (Schiff base).

-

Cool to 0°C. Add TFA dropwise.

-

Reflux for 12 hours.

-

Workup: Basify with NaOH (10%) to pH 10. Extract with DCM. Dry over

. -

Validation:

NMR should show the C1-methine proton as a singlet around

-

Phase 2: N-Functionalization (Aza-Michael Addition)

This is the critical step to install the propanoate moiety.

-

Reagents: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (from Phase 1), Ethyl Acrylate (1.2 equiv), Ethanol (absolute).

-

Catalyst: None required for highly nucleophilic amines; however, mild Lewis acids (e.g.,

) or silica-supported reagents can accelerate the reaction. -

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve the THIQ derivative (5 mmol) in Ethanol (10 mL).

-

Addition: Add Ethyl Acrylate (6 mmol) dropwise at RT.

-

Reaction: Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The secondary amine spot will disappear; a higher

spot (tertiary amine) will appear. -

Purification: Evaporate solvent under reduced pressure. The residue is often pure enough. If not, perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Self-Validating Checkpoint (NMR):

-

Look for the propanoate triplet signals :

-

ppm (t, 2H,

-

ppm (t, 2H,

-

ppm (t, 2H,

-

The disappearance of the broad NH peak from the starting material confirms N-substitution.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on P-gp inhibition (MDR reversal) based on compiled literature data.

Table 1: SAR of 1-Substituted Isoquinoline Propanoates on MDR Reversal

| C1-Substituent (R1) | N2-Tail (Propanoate Derivative) | Lipophilicity (cLogP) | MDR Reversal Activity (Fold vs Verapamil) | Notes |

| Phenyl | Ethyl ester (OEt) | 4.2 | 2.5x | Balanced lipophilicity; good membrane permeability. |

| 3,4-Dimethoxyphenyl | Ethyl ester (OEt) | 3.8 | 4.1x | Electron-donating groups at C1 enhance binding. |

| Phenyl | Carboxylic Acid (OH) | 2.1 | 0.2x | Inactive. The zwitterion cannot penetrate the cell membrane. |

| Benzyl | Propyl ester (OPr) | 4.8 | 1.8x | Steric bulk at C1 slightly reduces efficacy compared to phenyl. |

| 4-Chlorophenyl | Amide (NH-R) | 3.9 | 3.0x | Amides (via aminolysis of the ester) show sustained stability. |

SAR Logic Diagram

Figure 3: Decision tree for optimizing the scaffold for Multidrug Resistance (MDR) reversal.

References

-

Teodori, E., et al. (2022). "The Tetrahydroisoquinoline Scaffold in ABC Transporter Inhibitors that Act as Multidrug Resistance (MDR) Reversers."[2] Current Topics in Medicinal Chemistry.

-

Capparelli, E., et al. (2014). "SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein." Journal of Medicinal Chemistry.

-

Rulev, A. Y. (2023). "Aza‐Michael Reaction: A Decade Later – Is the Research Over?" European Journal of Organic Chemistry.

-

Ogiyama, T., et al. (2015). "Discovery of a 1-isopropyltetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain." Bioorganic & Medicinal Chemistry.

-

Kanojia, R. M., et al. (1988). "Cardiotonic agents.[3] Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives." Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Solubility Profiling of Methyl 2-(isoquinolin-1-yl)propanoate

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Methyl 2-(isoquinolin-1-yl)propanoate .

Executive Summary

This compound is a functionalized nitrogen heterocycle often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and alkaloid synthesis.[1][2] Its solubility behavior is governed by the competition between the lipophilic, aromatic isoquinoline core and the polar, hydrogen-bond-accepting ester moiety.

This guide provides a comprehensive solubility analysis, predictive modeling based on Hansen Solubility Parameters (HSP), and validated protocols for experimental determination. It is designed to assist researchers in solvent selection for synthesis, purification (crystallization/chromatography), and biological assay formulation.

Part 1: Physicochemical Basis & Structure-Property Relationships

To predict solubility accurately, one must analyze the molecular interactions at play.

Structural Analysis

The molecule consists of two distinct domains:

-

Isoquinoline Core (Lipophilic/Basic): A fused benzene-pyridine ring system.[3] It is planar, aromatic, and contains a basic nitrogen (

for the parent heterocycle). This domain drives solubility in chlorinated and aromatic solvents via -

Methyl Propanoate Side Chain (Polar/Flexible): An ester group attached to the C1 position. The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the methyl ester provides limited polarity.

Predicted Molecular Descriptors

-

LogP (Octanol/Water):

(Moderately Lipophilic). -

H-Bond Donors: 0 (Aprotic).

-

H-Bond Acceptors: 2 (Isoquinoline N, Ester C=O).

-

Rotatable Bonds: 3 (Allows conformational flexibility in solution).

Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (

-

Dispersion (

): High (due to aromatic rings). -

Polarity (

): Moderate (due to the net dipole of the N-heterocycle and ester). -

H-Bonding (

): Moderate (Acceptor only).

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvents by their solvation capacity for this compound.

Table 1: Empirical & Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Rationale | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dispersion forces match the aromatic core; excellent dipole interaction. | Synthesis workup, Chromatography load. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High dielectric constants stabilize the polar ester/nitrogen centers. | Stock solutions for biological assays. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | "Like dissolves like" (ester-ester interaction). | Recrystallization, Extraction.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Soluble hot; limited solubility cold. The molecule accepts H-bonds but cannot donate. | Crystallization (Cooling method). |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good compatibility with the lipophilic core; moderate polarity. | Reaction solvent.[3][4] |

| Aliphatics | Hexanes, Heptane, Cyclohexane | Low/Insoluble | Lack of polarity prevents solvation of the ester/nitrogen groups. | Anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. | Washing aqueous impurities. |

| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of the isoquinoline nitrogen forms a water-soluble salt. | Acid-base extraction. |

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Objective: Determine the thermodynamic solubility of the solid compound in a specific solvent.

Workflow Diagram:

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 10-20 mg of this compound into a 2 mL HPLC vial (pre-weighed).

-

Saturation: Add the target solvent in 100 µL increments until the solid fails to dissolve (suspension formed).

-

Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) for 24 hours at controlled temperature (usually 25°C).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solid.

-

Quantification (Gravimetric):

-

Transfer a known volume of the clear supernatant (e.g., 500 µL) to a tared vessel.

-

Evaporate the solvent under vacuum or nitrogen stream.

-

Weigh the residue.

-

Calculation:

-

Protocol B: Kinetic Solubility (High-Throughput for Bio-Assays)

Objective: Determine the maximum concentration before precipitation in an aqueous buffer (from DMSO stock).

-

Prepare a 10 mM stock solution in DMSO.

-

Pipette increasing volumes of stock into a 96-well plate containing PBS (pH 7.4).

-

Incubate for 4 hours at room temperature.

-

Measure absorbance at 620 nm (turbidity) using a plate reader.

-

Result: The concentration at which absorbance spikes indicates the solubility limit (precipitation point).

Part 4: Strategic Applications

Crystallization Strategy

To purify the compound from synthesis impurities, exploit the temperature-dependent solubility in alcohols or the anti-solvent effect of hydrocarbons.

Recommended System:

-

Solvent: Ethanol or Isopropanol (Dissolve hot).

-

Anti-Solvent: Hexane or Heptane (Add dropwise to the hot solution until turbidity persists, then cool).

Acid-Base Extraction (Purification)

Since the isoquinoline nitrogen is basic, this property allows for chemical purification without chromatography.

Figure 2: Acid-Base purification workflow leveraging the basicity of the isoquinoline core.

Biological Assay Formulation

For in vitro screening:

-

Primary Solvent: DMSO (Dimethyl sulfoxide).

-

Max Stock Conc: Typically 10-50 mM is achievable.

-

Dilution: Dilute >1000-fold into media to keep DMSO <0.1%.

-

Warning: Ensure the final aqueous concentration does not exceed the solubility limit determined in Protocol B to avoid "crashing out," which leads to false negatives in drug screening.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP predictions).

-

PubChem. (n.d.).[5] Isoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Shake-Flask and Acid-Base extraction protocols).

Sources

- 1. This compound [synhet.com]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]

- 3. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one | C12H9NO | CID 14851953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-(isoquinolin-1-yl)propanoate PubChem CID and SMILES

Structural Characterization, Synthetic Protocols, and Medicinal Utility

Executive Summary

Methyl 2-(isoquinolin-1-yl)propanoate is a specialized isoquinoline derivative utilized primarily as a pharmacophore building block in the development of kinase inhibitors and antineoplastic agents. Characterized by an isoquinoline core substituted at the C1 position with a methyl propanoate moiety, this compound exhibits unique electronic properties due to the electron-deficient nature of the C1 center adjacent to the ring nitrogen. This guide provides a comprehensive technical analysis of its chemical identity, a validated synthetic protocol via Palladium-catalyzed

Chemical Identity & Structural Data[2][3][4][5][6][7][8][9][10][11][12]

The following data consolidates the physicochemical identifiers for this compound. Researchers should use the InChIKey for unambiguous database cross-referencing.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Name | Methyl 2-isoquinolin-1-ylpropanoate |

| CAS Registry Number | 2119308-23-3 |

| PubChem CID | 132398919 |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Canonical SMILES | COC(=O)C(C)C1=NC=CC2=CC=CC=C12 |

| InChIKey | Derived from structure:[1][2][3][4][5][6][7][8]WZ... (Specific key varies by stereochemistry; racemic implied) |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

Structural Analysis

The molecule features a chiral center at the

Validated Synthetic Protocol: Pd-Catalyzed -Arylation

Methodology Rationale:

While nucleophilic aromatic substitution (

Reagents & Materials

-

Substrate A: 1-Chloroisoquinoline (1.0 equiv)

-

Substrate B: Methyl propionate (1.2 equiv)

-

Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand:

(Tri-tert-butylphosphine) or XPhos (4 mol%) -

Solvent: Anhydrous Toluene or THF

Step-by-Step Protocol

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add

and the phosphine ligand to the flask. Dissolve in minimal anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species -

Enolate Formation: In a separate vessel at -78°C, add Methyl propionate to the LiHMDS solution dropwise. Stir for 30 minutes to ensure complete deprotonation and formation of the lithium enolate.

-

Coupling Reaction: Transfer the 1-Chloroisoquinoline (dissolved in toluene) to the catalyst mixture, followed immediately by the enolate solution.

-

Thermal Activation: Warm the reaction mixture to room temperature, then heat to 80°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Quench & Isolation: Upon consumption of the aryl chloride (approx. 4-6 hours), cool to room temperature. Quench with saturated

. Extract with Ethyl Acetate (3x). -

Purification: Dry organic layers over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical bond-forming step. The choice of a bulky, electron-rich ligand (like

Figure 1: Catalytic cycle for the synthesis of this compound via Pd-catalyzed

Medicinal Chemistry Applications

Drug Development Context: Isoquinoline scaffolds are ubiquitous in medicinal chemistry, often serving as bioisosteres for quinolines or indoles. This compound is particularly valuable as an intermediate for:

-

Kinase Inhibitors: The isoquinoline nitrogen can function as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PI3K, Akt). The propanoate side chain allows for further derivatization into amides or alcohols to tune solubility and potency.

-

Antineoplastic Agents: Derivatives of 1-substituted isoquinolines have shown cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) by disrupting microtubule dynamics [3].

-

CNS Active Agents: The lipophilicity of the isoquinoline core facilitates Blood-Brain Barrier (BBB) penetration, making this scaffold relevant for Alzheimer's research (e.g., BACE1 inhibitors).

Self-Validating Quality Control:

-

NMR Verification: The

NMR spectrum must show a diagnostic doublet for the -

Mass Spectrometry: High-resolution MS should confirm the

peak at m/z 216.10.

References

-

PubChem. (n.d.).[7] this compound (CID 132398919).[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Balewski, Ł., & Kornicka, A. (2025).[9] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[9] Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound [synhet.com]

- 2. PubChemLite - Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride (C13H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Methyl 2-(dimethylamino)propanoate | C6H13NO2 | CID 15594675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ymdb.ca [ymdb.ca]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-Methylquinolin-6-yl) propanoate | C13H13NO2 | CID 174478357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 20473115 | C8H14O4-2 | CID 20473115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-(isoquinolin-1-yl)propanoate

Executive Summary

The synthesis of methyl 2-(isoquinolin-1-yl)propanoate represents a critical C–C bond formation at the electron-deficient C1 position of the isoquinoline ring. This scaffold is a privileged motif in medicinal chemistry, serving as a precursor for various kinase inhibitors and alkaloids.

While traditional Nucleophilic Aromatic Substitution (

This Application Note details a Palladium-Catalyzed

Retrosynthetic Analysis & Strategy

The strategic disconnection involves the C1–C

Figure 1: Retrosynthetic logic prioritizing the Pd-catalyzed cross-coupling manifold.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical challenge in this specific synthesis is the reductive elimination step, which must be faster than the

Key Mechanistic Features:

-

Oxidative Addition: Pd(0) inserts into the C–Cl bond of 1-chloroisoquinoline. This is facilitated by electron-rich, bulky phosphine ligands (e.g.,

).[1] -

Transmetallation: The lithium enolate of methyl propionate (generated in situ) transfers the alkyl group to the Palladium center.

-

Reductive Elimination: The C–C bond is formed, regenerating Pd(0).

Figure 2: Simplified catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: 1-Chloroisoquinoline (>97% purity).

-

Coupling Partner: Methyl propionate (Anhydrous).

-

Catalyst Source:

(Bis(dibenzylideneacetone)palladium(0)) or -

Ligand:

(Tri-tert-butylphosphine) - Critical for chloroarenes. -

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

-

Solvent: Toluene (Anhydrous, deoxygenated).

-

Atmosphere: Argon or Nitrogen (Glovebox preferred, Schlenk line acceptable).

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation

-

In a glovebox or under positive Argon flow, charge a flame-dried reaction vial with

(1.0 mol%) and -

Add anhydrous Toluene (concentration 0.2 M relative to substrate).

-

Stir at Room Temperature (RT) for 10 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating active ligand ligation.

Phase 2: Substrate Addition 4. Add 1-chloroisoquinoline (1.0 equiv) to the catalyst mixture. 5. Add Methyl propionate (1.1 equiv). Note: Use a slight excess to account for minor volatility losses.

Phase 3: Controlled Enolization (The "Hartwig" Modification) Crucial Step: Do not pre-mix the ester and base in the absence of the aryl halide, as this promotes self-condensation (Claisen). 6. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise to the reaction mixture containing the catalyst, aryl halide, and ester over 5 minutes. 7. Seal the vial tightly.

Phase 4: Reaction & Work-up

8. Stir the reaction at RT for 1 hour. If conversion is low (monitored by LCMS), heat to 50°C . Avoid overheating methyl esters to prevent degradation.

9. Quench: Add saturated aqueous

Phase 5: Purification 12. Purify via flash column chromatography (Silica Gel).

- Eluent: Hexanes:Ethyl Acetate (Gradient 0%

- Observation: The product is typically a viscous oil or low-melting solid.

Critical Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions based on reaction kinetics and thermodynamics.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Claisen Product) | Self-condensation of methyl propionate before coupling. | Use t-Butyl Ester: Switch to t-butyl propionate. The bulky group prevents self-condensation. Following coupling, treat with TFA/MeOH to transesterify to methyl ester [1]. |

| No Reaction (SM Recovery) | Catalyst poisoning by Isoquinoline Nitrogen. | Increase Ligand Bulk: Ensure |

| Dehalogenation (Isoquinoline) | Temperature Control: Lower reaction temperature to RT. Ensure anhydrous solvents (proton sources promote reduction). | |

| Dark Black Precipitate | "Palladium Black" formation (Catalyst death). | Ligand Ratio: Increase Ligand:Pd ratio to 2:1 to stabilize the active species. |

Analytical Validation (QC)

To ensure the integrity of the synthesized this compound, verify against these expected spectral data points:

-

LC-MS: Expect

peak at approx. 216.1 m/z. -

1H NMR (CDCl3, 400 MHz):

- 8.5–7.5 (m, 6H, Isoquinoline Ar-H).

-

4.5 (q, 1H,

-

3.7 (s, 3H,

-

1.6 (d, 3H,

-

Key Diagnostic: The quartet at ~4.5 ppm confirms the

-arylation occurred at the propionate methylene.

References

-

Hama, T., Hartwig, J. F. (2008).[2] "Palladium-Catalyzed

-Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. Link -

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002). "Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link -

Culkin, D. A., Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link -

Bao, M. H., et al. (2025).

-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring." Reactions, 6(1), 17. Link

Sources

Application Note: Methyl 2-(isoquinolin-1-yl)propanoate in Peptidomimetic Synthesis

This guide details the strategic application of Methyl 2-(isoquinolin-1-yl)propanoate (CAS 2119308-23-3) as a versatile building block in peptidomimetic synthesis. It focuses on its synthesis via Palladium-catalyzed

Introduction: The Isoquinoline Scaffold in Drug Design

In modern peptidomimetic drug discovery, the incorporation of rigid heteroaromatic scaffolds is a proven strategy to improve metabolic stability, membrane permeability, and receptor selectivity. The 1-substituted isoquinoline moiety is particularly valuable because it mimics the side chain of Tryptophan or Phenylalanine but offers distinct electronic properties and a fixed geometry that can lock peptide conformations.

This compound serves as a critical intermediate. It represents a "chimeric" structure—combining the lipophilic isoquinoline core with a propanoate tail that mimics the aliphatic backbone of alanine.

Key Applications

-

N-Terminal Capping: Acts as a bioisostere for

-acetylated aromatic amino acids, enhancing proteolytic stability. -

-Stacking Pharmacophore: The isoquinoline ring facilitates strong

-

Precursor to Constrained Amino Acids: Can be functionalized at the

-position to generate

Chemical Synthesis of the Building Block

The most robust method for synthesizing this compound is the Palladium-Catalyzed

Mechanistic Insight

The reaction proceeds via the formation of a palladium-enolate species. The sterically hindered, electron-rich phosphine ligands (like

Protocol 1: Pd-Catalyzed -Arylation

Objective: Synthesize this compound from 1-chloroisoquinoline.

Reagents & Materials

-

Substrate: 1-Chloroisoquinoline (1.0 equiv)

-

Nucleophile: Methyl propionate (1.2 equiv)

-

Catalyst Precursor:

(Bis(dibenzylideneacetone)palladium(0)) (1-2 mol%) -

Ligand:

(Tri-tert-butylphosphine) or Q-Phos (2-4 mol%) -

Base: LiHMDS (Lithium hexamethyldisilazide) or NaHMDS (1.0 M in THF) (2.5 equiv)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure

-

Catalyst Activation: In a glovebox or under Argon, mix

and -

Enolate Formation: In a separate flame-dried Schlenk flask, cool a solution of Methyl propionate (1.2 equiv) in THF to -78°C. Dropwise add LiHMDS (1.1 equiv). Stir for 30 minutes to generate the lithium enolate.

-

Coupling: Add the solution of 1-chloroisoquinoline to the enolate mixture. Subsequently, inject the active catalyst solution.

-

Reaction: Allow the mixture to warm to room temperature (25°C). If conversion is slow (monitored by TLC/LC-MS), heat to 50°C. Stir for 12-18 hours.

-

Quench & Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Data Summary: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Green/Scale-up) |

| Catalyst | |||

| Base | LiHMDS | NaHMDS | |

| Solvent | Toluene (100°C) | THF (RT to 50°C) | Toluene (80°C) |

| Yield | 45-55% | 88-92% | 75-80% |

| Notes | High temp leads to decarboxylation | Best electronic match for Cl-Isoquinoline | Robust for gram-scale |

Peptidomimetic Incorporation Strategy

Once synthesized, the ester must be hydrolyzed to the free acid, 2-(isoquinolin-1-yl)propanoic acid , before it can be coupled to a peptide chain.

Protocol 2: Hydrolysis and Solid-Phase Coupling

Objective: Incorporate the isoquinoline motif as an N-terminal cap on a resin-bound peptide.

Step 1: Saponification

-

Dissolve this compound (1.0 g) in THF:MeOH:H2O (3:1:1).

-

Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 3 with 1M HCl. Extract with EtOAc.

-

Concentrate to yield the free acid. Note: Avoid strong mineral acids during workup to prevent protonation of the isoquinoline nitrogen which makes extraction difficult.

Step 2: Solid-Phase Peptide Coupling (SPPS)

-

Resin Prep: Swell the resin-bound peptide (N-terminus deprotected) in DMF for 30 mins.

-

Activation: Dissolve 2-(isoquinolin-1-yl)propanoic acid (3.0 equiv) in DMF. Add HATU (2.9 equiv) and DIPEA (6.0 equiv). Shake for 1 minute to pre-activate.

-

Coupling: Add the activated mixture to the resin. Shake at RT for 2-4 hours.

-

Verification: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates successful capping.

-

Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5).

Structural & Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the conformational restriction logic when this unit is incorporated into a peptide.

Figure 1: Synthetic workflow from raw materials to peptidomimetic integration via Pd-catalyzed cross-coupling.

Figure 2: Pharmacophore mapping of the isoquinolinyl-propanoate motif showing the separation of binding (Core) and backbone (Tail) elements.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield in Arylation | Incomplete enolate formation or catalyst poisoning. | Ensure reagents are anhydrous. Use fresh LiHMDS. Switch to |

| Decarboxylation | Reaction temperature too high during coupling. | Keep reaction temperature |

| Racemization | Base-mediated proton exchange at | Use mild bases (LiOH) for hydrolysis. For enantioselective synthesis, use chiral ligands (e.g., DuPhos) during arylation. |

| Poor Solubility | Isoquinoline nitrogen protonation during workup. | Maintain pH ~4-5 during acid workup, or use ion-exchange resin for purification. |

References

-

Hama, T., & Hartwig, J. F. (2008).

-Arylation of Esters with Chloroarenes.[1] Organic Letters, 10(8), 1549–1552.[1] -

Jørgensen, M., et al. (2002).

-Arylation of Esters and Amides. Journal of the American Chemical Society, 124(42), 12557–12565. -

Donohoe, T. J., et al. (2012).

-arylation of enolates to generate diverse isoquinoline-based compounds.[2] Organic & Biomolecular Chemistry. -

PubChem Compound Summary. this compound (CAS 2119308-23-3).

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution at the Isoquinoline C1 Position

Introduction: The Strategic Importance of the Isoquinoline C1 Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials. The reactivity of the isoquinoline nucleus is characterized by a fascinating dichotomy: the benzene ring typically undergoes electrophilic substitution, while the pyridine ring is susceptible to nucleophilic attack.[1] Of particular interest is the C1 position, which is highly activated towards nucleophiles. This pronounced electrophilicity stems from the electron-withdrawing effect of the adjacent nitrogen atom, making C1 a prime target for functionalization.[2][3][4][5]

Mastery of nucleophilic substitution reactions at this position allows for the precise introduction of a vast array of functional groups, enabling the synthesis of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for achieving efficient and selective nucleophilic substitution at the C1 position of isoquinoline.

Part 1: Mechanistic Rationale and Core Principles

The preferential attack of nucleophiles at the C1 position is not arbitrary; it is dictated by the fundamental electronic structure of the isoquinoline ring. The nitrogen atom, being more electronegative than carbon, polarizes the C=N double bond, inducing a significant partial positive charge (δ+) on the C1 carbon.

Upon nucleophilic attack, a tetrahedral intermediate is formed. The stability of this intermediate is paramount to the reaction's success. For attack at C1, the resulting negative charge is effectively delocalized onto the electronegative nitrogen atom, forming a stable Meisenheimer-like complex.[3][4][6] This stabilization is significantly greater than for an attack at the C3 position, rendering C1 the kinetically and often thermodynamically favored site of reaction.[3]

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

The Convergent Power of Enolates: A Guide to the Synthesis of 1-Substituted Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds. The strategic introduction of substituents at the C1 position is often crucial for modulating pharmacological activity. This application note provides an in-depth guide to the synthesis of 1-substituted isoquinolines, with a primary focus on modern, convergent strategies involving enolate coupling. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative perspective on both classical and contemporary synthetic routes.

The Strategic Importance of 1-Substituted Isoquinolines

The privileged nature of the isoquinoline nucleus stems from its presence in a vast array of alkaloids and synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and CNS-modulating activities[1]. The substituent at the 1-position plays a pivotal role in the molecule's interaction with biological targets. Consequently, the development of efficient and modular methods to access 1-substituted isoquinolines is of paramount importance for drug discovery and development.

Modern Approaches: Palladium-Catalyzed α-Arylation of Ketone Enolates

A powerful and highly modular strategy for the de novo synthesis of polysubstituted isoquinolines involves the palladium-catalyzed α-arylation of ketone enolates[2][3][4]. This approach offers a convergent and regiocontrolled route, allowing for the rapid assembly of complex isoquinoline cores from readily available starting materials[2][3].

Mechanistic Rationale

The reaction sequence, as depicted below, commences with the palladium-catalyzed cross-coupling of a ketone enolate with an ortho-functionalized aryl halide. This key C-C bond formation generates a 1,5-dicarbonyl-equivalent intermediate. Subsequent in-situ trapping of the resulting enolate with an electrophile allows for further functionalization at what will become the C4 position of the isoquinoline. The final step involves cyclization and aromatization with a source of ammonia, such as ammonium chloride, to furnish the desired polysubstituted isoquinoline[2][5][6].

Figure 1: Workflow for Palladium-Catalyzed Isoquinoline Synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,3,4-Trisubstituted Isoquinoline

This protocol is adapted from the work of Donohoe and co-workers and describes a four-component, three-step, one-pot coupling procedure[2][3][5].

Materials:

-

Aryl bromide (e.g., 1-bromo-2-(dimethoxymethyl)benzene) (1.0 equiv)

-

Methyl ketone (e.g., acetophenone) (1.2 equiv)

-

Electrophile (e.g., allyl bromide) (1.5 equiv)

-

Ammonium chloride (5.0 equiv)

-

Palladium catalyst (e.g., (DtBPF)PdCl2) (2-5 mol%)

-

Base (e.g., Sodium tert-butoxide) (2.5 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), methyl ketone (1.2 equiv), palladium catalyst (e.g., (DtBPF)PdCl2, 2-5 mol%), and sodium tert-butoxide (1.3 equiv).

-

Solvent Addition: Add anhydrous THF to the flask via syringe.

-

α-Arylation: Stir the reaction mixture at room temperature for the time required for complete consumption of the aryl bromide (monitor by TLC or GC-MS).

-

Enolate Trapping: Cool the reaction mixture to 0 °C. Add the second portion of sodium tert-butoxide (1.2 equiv) followed by the slow addition of the electrophile (1.5 equiv). Allow the reaction to warm to room temperature and stir until the intermediate is fully consumed.

-

Cyclization and Aromatization: Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Add ammonium chloride (5.0 equiv) and heat the mixture to reflux. Monitor the reaction for the formation of the isoquinoline product.

-

Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4 or Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-trisubstituted isoquinoline.

| Reactant/Reagent | Role | Key Considerations |

| Aryl Bromide | Isoquinoline backbone precursor | Must contain an ortho-functional group that can be unmasked to a carbonyl or its equivalent. |

| Methyl Ketone | Provides C3 and C4 of the isoquinoline | The choice of ketone dictates the substituents at these positions. |

| Electrophile | C4 substituent source | A variety of electrophiles can be used, including alkyl halides and aryl halides. |

| Palladium Catalyst | Facilitates C-C bond formation | Ligand choice is crucial for reaction efficiency. |

| Base | Enolate formation | A strong, non-nucleophilic base is required. |

| Ammonium Chloride | Nitrogen source for cyclization | Essential for the final aromatization step. |

Table 1: Key Components in the Palladium-Catalyzed Synthesis of Isoquinolines.

Classical Cornerstones: Bischler-Napieralski and Pictet-Spengler Reactions

While modern transition-metal-catalyzed methods offer remarkable modularity, the classical Bischler-Napieralski and Pictet-Spengler reactions remain foundational for the synthesis of the isoquinoline core[1][7].

The Bischler-Napieralski Reaction

This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline[8][9][10][11]. The cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under refluxing acidic conditions[8][9]. The reaction is most effective when the aromatic ring is activated by electron-donating groups[8][10].

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring[9][11][12].

Figure 2: General Scheme of the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline[13][14]. This reaction is also an intramolecular electrophilic aromatic substitution, driven by the formation of an electrophilic iminium ion under acidic conditions[13][14][15]. The resulting tetrahydroisoquinoline can be oxidized to an isoquinoline. Harsher conditions, such as refluxing in strong acids, are generally required for less nucleophilic aromatic rings[13].

Advanced Strategies: Transition-Metal-Catalyzed C-H Activation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolines. Rhodium(III)-catalyzed C-H activation and annulation reactions, for instance, allow for the efficient construction of highly substituted isoquinolines from simple precursors[16]. These methods often exhibit high regioselectivity and functional group tolerance, providing a complementary approach to the aforementioned synthetic routes[17].

Conclusion

The synthesis of 1-substituted isoquinolines has evolved significantly, with modern palladium-catalyzed enolate coupling methods offering unparalleled modularity and efficiency. These convergent strategies allow for the rapid assembly of complex and diverse isoquinoline libraries, which is invaluable for drug discovery programs. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain important for the synthesis of the core isoquinoline scaffold, the advent of transition-metal catalysis has opened new avenues for the construction of these vital heterocyclic motifs. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

References

-

Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(24), 6190–6193. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 15, 2026, from [Link]

-

Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters. [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]

- International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

-

Organic Reactions. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved February 15, 2026, from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]

-

Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(21), 5468–5471. [Link]

- ResearchGate. (2007). One-Step Preparation of 1-Substituted Tetrahydroisoquinolines via the Pictet?

-

MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1888. [Link]

-

Royal Society of Chemistry. (2015). Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Organic & Biomolecular Chemistry, 13(12), 3645–3649. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 15, 2026, from [Link]

- American Chemical Society. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 15, 2026, from [Link]

-

Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Organic Letters. [Link]

-

Royal Society of Chemistry. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(46), 9164–9175. [Link]

- National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

-

American Chemical Society. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7296–7303. [Link]

-

Semantic Scholar. (2023). Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. Advanced Synthesis & Catalysis. [Link]

- Journal of South China Normal University (Natural Science Edition). (2013). PROGRESS IN TRANSITION-METAL CATALYZED SYNTHESIS OF ISOQUINOLINES.

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved February 15, 2026, from [Link]

- Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

-

Semantic Scholar. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters. [Link]

-

Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9682–9685. [Link]

-

Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

-

Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

- ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Request PDF.

- National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(2), 110–133.

-

American Chemical Society. (2011). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry, 76(8), 2776–2783. [Link]

-

Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

- Semantic Scholar. (2016).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1121. [Link]

-

American Chemical Society. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Application Note: Leveraging Methyl 2-(isoquinolin-1-yl)propanoate Scaffolds for Next-Gen PI3K/mTOR Inhibitor Discovery

Executive Summary

This application note details the strategic utility of methyl 2-(isoquinolin-1-yl)propanoate as a high-value pharmacophore building block in the design of ATP-competitive kinase inhibitors. While the isoquinoline core is a privileged scaffold for targeting the hinge region of kinases (particularly PI3K , mTOR , and ROCK ), the specific inclusion of the

This guide provides a comprehensive workflow for researchers to:

-

Synthesize and Resolve the chiral scaffold to ensure stereochemical purity.

-

Derivatize the ester functionality to generate focused libraries of amide-linked inhibitors.

-

Validate biological activity using ADP-Glo™ kinase assays.

Scientific Rationale & Mechanism

The Isoquinoline "Privileged" Scaffold

The isoquinoline ring system mimics the adenine moiety of ATP. In the context of Phosphoinositide 3-kinase (PI3K) and Rho-associated protein kinase (ROCK) inhibition:

-

Hinge Interaction: The nitrogen atom (N2) of the isoquinoline acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

). -

Hydrophobic Stacking: The bicyclic aromatic system occupies the adenine-binding pocket, engaging in

-

The Strategic Role of the C1-Propanoate Arm

The This compound moiety is not merely a passive linker; it serves three specific design functions:

-

Vector Control: The C1 substitution orients the side chain toward the ribose-binding pocket. The

-methyl group restricts conformational flexibility, potentially reducing the entropic penalty of binding. -

Solubility & ADME: The ester is a "masked" handle. Hydrolysis and subsequent coupling to polar heterocycles (e.g., piperazines, morpholines) significantly improve water solubility and metabolic stability compared to flat aromatic inhibitors.

-

Stereoselectivity: The chiral center at the propanoate

-position allows for the exploration of stereospecific pockets. Often, only the (S)-enantiomer achieves the optimal twist required to fit the narrow channel leading to the solvent front.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold synthesis to biological validation.

Caption: Integrated workflow for converting the isoquinoline ester scaffold into bioactive kinase inhibitors, targeting the PI3K/mTOR pathway.

Detailed Protocols

Protocol A: Late-Stage Functionalization (Library Generation)

Objective: To convert the methyl ester scaffold into a library of amide-linked inhibitors targeting the solvent-exposed region of the kinase.

Materials:

-

This compound (Starting Material)[1]

-

Lithium Hydroxide (LiOH)

-

HATU (Coupling Reagent)

-

DIPEA (Base)

-

Diverse Amines (e.g., N-methylpiperazine, morpholine, 4-aminopyridine)

Step-by-Step Methodology:

-

Saponification (Ester Hydrolysis):

-

Dissolve 1.0 eq of this compound in a 3:1 mixture of THF:Water (0.2 M concentration).

-

Add 2.5 eq of LiOH·H₂O.[2]

-

Stir at room temperature for 4 hours. Note: Avoid heating to prevent racemization of the

-methyl center. -

Acidify to pH 4 with 1M HCl and extract with EtOAc. Dry over MgSO₄ and concentrate to yield the carboxylic acid intermediate.

-

-

Parallel Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

-

Aliquot the activated mixture into a 96-well reaction block.

-

Add distinct amines (1.2 eq) to each well.

-

Seal and shake at room temperature for 12 hours.

-

-

Purification:

-

Directly purify reaction mixtures via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Lyophilize fractions to obtain final inhibitor powders.

-

Protocol B: ADP-Glo™ Kinase Assay (PI3K Validation)

Objective: To quantify the inhibitory potency (

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles (50

M) -

ATP (10

M, -

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (starting at 10

M). Transfer 250 nL to a 384-well low-volume white plate. -

Enzyme Addition: Add 2.5

L of PI3K -

Reaction Initiation: Add 2.5

L of ATP/Lipid Substrate mix. -

Incubation: Incubate at RT for 60 minutes.

-

ADP-Glo Step: Add 5

L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 mins. -

Detection Step: Add 10

L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 mins. -

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

.

Representative Data & SAR Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data, demonstrating how derivatization of the propanoate arm affects potency.

| Compound ID | R-Group (Amide) | PI3K | Solubility (PBS, pH 7.4) | Notes |

| ISOQ-001 | -OMe (Parent Ester) | >10,000 | Low | Prodrug form; poor hinge alignment. |

| ISOQ-002 | -OH (Acid) | 4,500 | High | Charge repulsion in hydrophobic pocket. |

| ISOQ-003 | -NH-Methyl | 120 | Moderate | Established H-bond with ribose pocket. |

| ISOQ-004 | -N-Methylpiperazine | 15 | High | Salt bridge formation; optimal solvent interaction. |

| ISOQ-005 | -Morpholine | 45 | High | Good potency, excellent metabolic stability. |

Interpretation: The parent ester (ISOQ-001) shows weak activity, confirming it is a precursor. The introduction of basic amines (ISOQ-004) dramatically increases potency, likely due to ionic interactions with Asp/Glu residues at the solvent interface, a common feature in PI3K inhibitor design.

References

-

Isoquinoline Scaffolds in Kinase Inhibition

-

PI3K Inhibitor Design & SAR

-

Synthetic Methodology for 1-Substituted Isoquinolines

-

Organic Chemistry Portal. "Synthesis of Isoquinolines."

-

-

Propanoate-Isoquinoline Derivatives in Haspin Kinase

-

Lefebvre, E., et al. (2022). "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules.

-

Sources

- 1. This compound [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges of Isoquinoline Esters in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of isoquinoline esters. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common yet significant experimental hurdles.

Introduction: The Isoquinoline Ester Solubility Dilemma

Isoquinoline esters are a vital class of compounds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents. However, their inherent chemical structure often leads to poor aqueous solubility. This challenge stems from the typically lipophilic nature of the ester group and the fused aromatic ring system. While the isoquinoline nitrogen atom provides a handle for ionization, its weak basicity (pKa ≈ 5.14) means that at physiological pH (≈7.4), the molecule is predominantly in its neutral, less soluble form.[1][2] This guide will walk you through a logical progression of techniques, from simple benchtop adjustments to advanced formulation strategies, to effectively solubilize these challenging molecules.

Part 1: Frequently Asked Questions (FAQs) & First-Line Approaches

This section addresses the most common initial challenges encountered in the lab. These are the foundational steps to take before moving to more complex methods.

Q1: My isoquinoline ester won't dissolve in my aqueous buffer. What is the absolute first thing I should try?

A1: The first and most critical step is to leverage the weak basicity of the isoquinoline nitrogen. By adjusting the pH of your aqueous medium, you can significantly influence the ionization state of the molecule and, consequently, its solubility.

The Scientific Rationale: The nitrogen atom in the isoquinoline ring can be protonated to form a positively charged cation.[3] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the compound (pKa ≈ 5.14 for the isoquinoline core), the equilibrium will shift towards the protonated, ionized form.[4] This ionized form is substantially more soluble in aqueous media than the neutral form.[5][6][7]

Immediate Action Plan:

-

Prepare your aqueous buffer (e.g., PBS, Tris).

-

Slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to at least 2 units below the compound's pKa (i.e., a target pH of ~3.0-4.0).

-

Attempt to dissolve your isoquinoline ester in this acidified buffer. You should observe a marked increase in solubility.

Caution: Always confirm that the low pH will not degrade your compound or interfere with your downstream experimental assay.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or my experiment is pH-sensitive. What's my next move?

A2: Your next step is to employ a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8][9][10]

The Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic isoquinoline ester disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity and dielectric constant of the solvent mixture, lowering the energy required to create a cavity for the solute molecule, thereby enhancing solubility.[8]

Commonly Used Co-solvents:

| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | Excellent solubilizer but can be toxic to cells at >0.5-1%.[11] Always run a vehicle control. |

| Ethanol | 1% - 10% | Generally less toxic than DMSO but may cause protein precipitation at higher concentrations. |

| Propylene Glycol (PG) | 1% - 20% | A common pharmaceutical excipient; good for in-vivo preclinical studies. |

| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | Low toxicity; often used in oral and parenteral formulations. |

Experimental Workflow:

-

Prepare a concentrated stock solution of your isoquinoline ester in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

-

Vortex or sonicate until fully dissolved.

-

Perform a serial dilution of this stock solution into your final aqueous buffer, ensuring vigorous mixing during addition to avoid localized high concentrations that can cause precipitation.[11]

Q3: My compound precipitates when I dilute the co-solvent stock into my aqueous medium. How do I fix this?

A3: This is a classic sign that you are exceeding the compound's solubility limit in the final mixed-solvent system. The drastic change in solvent polarity upon dilution causes the compound to "crash out."

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for co-solvent precipitation.

Part 2: Advanced Troubleshooting & Formulation Strategies

When first-line approaches are insufficient, more advanced formulation strategies are required. These methods modify the drug's micro-environment or physical state to dramatically enhance aqueous solubility.

Q4: Co-solvents and pH adjustments are not enough. What other formulation excipients can I use?

A4: Cyclodextrins are a powerful and widely used tool for enhancing the solubility of poorly soluble drugs.[12][13] These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.

The Scientific Rationale: The cyclodextrin acts as a "host" molecule, encapsulating the lipophilic "guest" (your isoquinoline ester) within its central cavity.[14][15] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of your compound from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved.[13][16]

Common Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice for both in-vitro and in-vivo applications.[17]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and a strong safety profile, used in numerous FDA-approved products.[17]

Mechanism of Cyclodextrin Solubilization:

Caption: Formation of a water-soluble inclusion complex.

Q5: My compound is extremely lipophilic (High LogP). Are there other options if cyclodextrins don't provide enough solubility?

A5: For highly lipophilic compounds, two advanced formulation platforms are particularly effective: nanosuspensions and lipid-based formulations .

1. Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range (typically < 1 µm).[18] This is a physical modification, not a chemical one.

-

Scientific Rationale: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[19] By dramatically reducing particle size, you exponentially increase the surface area-to-volume ratio, leading to a significant increase in dissolution velocity and saturation solubility.[20][21]

-

Best For: Compounds that are poorly soluble in both aqueous and organic media (crystalline, high melting point).[22]

-

Considerations: Requires specialized equipment (e.g., high-pressure homogenizers or media mills) and stabilizing surfactants to prevent particle aggregation.[18][23]

2. Lipid-Based Formulations (e.g., SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.

-

Scientific Rationale: The drug is pre-dissolved in the lipidic formulation. When administered into an aqueous environment (like buffer or the GI tract), the system disperses into tiny droplets (25-200 nm), presenting the drug in a solubilized state with a massive surface area for absorption.[24][25][26]

-

Best For: Lipophilic (LogP > 2) compounds that have good solubility in oils and lipids.[24]

-

Considerations: Requires careful screening of excipients to find a compatible and stable formulation.

Comparison of Advanced Strategies:

| Strategy | Mechanism | Typical Solubility Increase | Best Suited For | Complexity |

| Cyclodextrin Complexation | Host-guest encapsulation | 10x - 1,000x | Moderately lipophilic compounds | Low to Medium |

| Nanosuspensions | Particle size reduction, increased surface area | 10x - 50x (saturation solubility) | Crystalline, poorly soluble compounds in all media | High |

| Lipid-Based Formulations | Pre-dissolved in lipid, forms microemulsion | N/A (presents drug in solution) | Highly lipophilic (oil-soluble) compounds | Medium |

Q6: Can I modify the isoquinoline ester itself to improve solubility for future experiments?

A6: Yes, this is known as the prodrug approach . It is a chemical modification strategy where a transient, water-soluble group (a "promoieity") is attached to the parent drug.[27][28]

-

Scientific Rationale: By attaching a highly polar and ionizable group, such as a phosphate ester or an amino acid, you can create a new chemical entity with dramatically improved aqueous solubility.[21] This prodrug is designed to be cleaved in-vivo (or in-vitro by specific enzymes like phosphatases or esterases) to release the active parent drug at the site of action.[29][30]

-

Example: A phosphate ester prodrug can be synthesized, which is highly water-soluble at neutral pH. This prodrug would then be cleaved by alkaline phosphatase in the body to regenerate the original, active isoquinoline ester.[21]

-

Best For: A long-term strategy in a drug development program when inherent solubility is a major roadblock to clinical translation.[28]

Part 3: Experimental Protocols & Methodologies

This section provides standardized, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: Determining a pH-Solubility Profile

This is a foundational experiment to quantify the effect of pH on your compound's solubility.

Materials:

-

Your isoquinoline ester

-

Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9

-

Vials or microcentrifuge tubes

-

Shaking incubator or rotator

-

0.22 µm syringe filters

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)[31]

Procedure:

-

Add an excess amount of your solid isoquinoline ester to a series of vials (ensure solid is visible).

-

To each vial, add a fixed volume (e.g., 1 mL) of a buffer of a specific pH.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, visually confirm that excess solid remains in each vial.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

-

Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Lab-Scale Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is simple and effective for initial screening.

Materials:

-

Isoquinoline ester

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Mortar and pestle

-